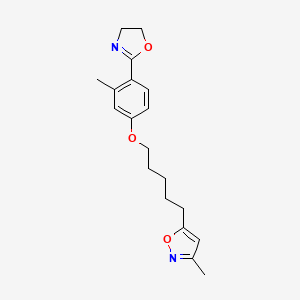
4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine is an organic compound with the molecular formula C7H9Cl2N3S. It is a derivative of pyrimidine and is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents .
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine involves several steps. One common method includes the reaction of sodium dithionite with a precursor compound in a mixed solvent of water and an organic solvent. This method is advantageous due to its mild reaction conditions, short reaction time, and high yield, making it suitable for industrial production .
Analyse Chemischer Reaktionen
4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents include sodium dithionite for reduction and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine is primarily used as an intermediate in the synthesis of pharmaceutical agents, particularly anticoagulants like ticagrelor. It is also utilized in organic synthesis and medicinal chemistry research for developing new therapeutic agents .
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, derivatives of pyrimidine, including 4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine, have been shown to inhibit enzymes like Aurora kinase A, which plays a role in cell cycle regulation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine include:
- 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
- 4,6-Dichloro-2-(propylsulfonyl)pyrimidin-5-amine
These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities. The unique feature of this compound is its specific substituent, which can affect its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
61457-03-2 |
|---|---|
Molekularformel |
C9H13Cl2N3 |
Molekulargewicht |
234.12 g/mol |
IUPAC-Name |
4,6-dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H13Cl2N3/c1-9(2,3)4-5-13-7(10)6(12)8(11)14-5/h4,12H2,1-3H3 |
InChI-Schlüssel |
DHBSKPZNMVCUEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=NC(=C(C(=N1)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)



![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)

![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)





